molecular formula C8H7ClF2O B1397156 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene CAS No. 1261685-46-4

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene

Cat. No.: B1397156
CAS No.: 1261685-46-4
M. Wt: 192.59 g/mol
InChI Key: XSMOYJYWQCSLRE-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-aminotoluene with difluoromethoxy reagents under controlled conditions. The process typically includes the following steps:

    Cooling anhydrous hydrogen fluoride: to 0-5°C.

    Slowly adding 2-chloro-4-aminotoluene: to the cooled hydrogen fluoride.

    Adding sodium nitrite: after the dissolution is complete and maintaining the temperature at 0-10°C for 1 hour.

    Carrying out pyrolysis: and maintaining the temperature for 19-21 hours.

    Cooling to 20°C: , separating the organic phase, and neutralizing with sodium carbonate until the pH is 7-8.

    Distilling: to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include reduced benzene derivatives with altered functional groups.

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-methyl-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The difluoromethoxy group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethoxy)benzoic acid
  • 2-Chloro-4-(difluoromethoxy)pyridine
  • 2-Chloro-4-(difluoromethoxy)aniline

Uniqueness

2-Chloro-4-(difluoromethoxy)-1-methyl-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and difluoromethoxy groups makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

2-chloro-4-(difluoromethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMOYJYWQCSLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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